PK-Thpp
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Overview
Description
Mechanism of Action
Target of Action
PK-Thpp is a potent antagonist of the TASK-3 potassium (K+) channels , which are highly expressed in the central nervous system . These channels play a crucial role in regulating the membrane potential of excitable cells . TASK-3 is involved in neurotransmitter action and has been identified as an oncogenic K+ channel .
Mode of Action
This compound interacts with its targets, the TASK-3 channels, by blocking them . This blocking action is influenced by the fenestrations state of TASK-3 channels and occurs when they are open . The binding is mainly governed by hydrophobic contacts between this compound and the residues of the binding site . This compound also blocks TASK-1, the closest relative channel of TASK-3, but with almost nine-times less potency .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the regulation of membrane potential in excitable cells, such as neurons . By blocking the TASK-3 channels, this compound disrupts the normal functioning of these channels, leading to changes in the membrane potential and, consequently, the excitability of the cells .
Result of Action
The primary result of this compound’s action is the increased excitability of cells due to changes in their membrane potential . This can have various effects depending on the specific cell types and tissues involved. For instance, in the central nervous system, this could influence neurotransmitter action .
Action Environment
The action of this compound is influenced by the state of the TASK-3 channels it targets . Specifically, the compound’s binding to these channels is influenced by their fenestrations state and occurs when they are open . This suggests that the efficacy and stability of this compound’s action can be influenced by factors that affect the state of TASK-3 channels.
Preparation Methods
The synthesis of PK-THPP involves multiple steps, starting with the preparation of the tetrahydropyrido[4,3-d]pyrimidine scaffold. This scaffold is then functionalized with various substituents to achieve the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
PK-THPP undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a ketone or an alcohol, while reduction may yield a hydrocarbon or an amine.
Scientific Research Applications
PK-THPP has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the function of TASK-3 channels and their role in cellular processes.
Biology: It is used to investigate the physiological and pathological roles of TASK-3 channels in various tissues, including the brain and heart.
Medicine: This compound is being explored as a potential therapeutic agent for conditions such as cancer, pain, and respiratory disorders due to its ability to modulate TASK-3 channel activity
Industry: It is used in the development of new drugs and as a reference compound in pharmacological studies.
Comparison with Similar Compounds
PK-THPP is unique in its high potency and selectivity for the TASK-3 potassium channel compared to other similar compounds. Some similar compounds include:
A1899: Another TASK-3 channel blocker with a different chemical structure.
MM-3b: A novel TASK-3 channel blocker with a pyrazolo[3,4-b]pyridine scaffold
This compound stands out due to its higher selectivity and potency, making it a valuable tool for studying TASK-3 channel function and developing new therapeutic strategies .
Properties
IUPAC Name |
1-[1-[6-(4-phenylbenzoyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]piperidin-4-yl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O2/c1-2-6-27(34)23-13-16-32(17-14-23)28-25-19-33(18-15-26(25)30-20-31-28)29(35)24-11-9-22(10-12-24)21-7-4-3-5-8-21/h3-5,7-12,20,23H,2,6,13-19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZGRIRZVHNUSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CCN(CC1)C2=NC=NC3=C2CN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: PK-THPP is a potent and selective antagonist of TASK-3 (KCNK9) potassium channels [, , ]. These channels are highly expressed in the central nervous system and are involved in regulating neuronal excitability []. By blocking TASK-3 channels, this compound causes membrane depolarization and increases neuronal excitability []. This effect has been observed in various cell types, including rat carotid body type-1 cells [] and dorsal motor nucleus of the vagus nerve neurons [].
A: The binding of this compound and its analogs to the TASK-3 channel is influenced by the "fenestrations state" of the channel, with binding predominantly occurring when the channel is in an open state []. The interaction is primarily driven by hydrophobic contacts between the molecule and residues within the binding site []. Interestingly, the presence of a hydrogen bond acceptor group capable of interacting with threonine residues in the selectivity filter significantly enhances potency, as observed in this compound compared to less potent analogs lacking this feature [].
A: Yes, this compound has shown promising results in both in vitro and in vivo studies. In isolated rat carotid body type-1 cells, this compound inhibited TASK channel activity and triggered a rapid increase in intracellular calcium concentration ([Ca2+]i), primarily through membrane depolarization and voltage-gated Ca2+ entry []. This suggests a potential role for this compound in modulating chemosensing and respiratory responses. In vivo studies using isoflurane-anesthetized rats demonstrated that intravenous administration of this compound effectively stimulated breathing, even surpassing the effects of the known respiratory stimulant doxapram [].
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